2-Bromo-7-chlorofuro[2,3-c]pyridine
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Overview
Description
2-Bromo-7-chlorofuro[2,3-c]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chlorofuro[2,3-c]pyridine typically involves the bromination and chlorination of furo[2,3-c]pyridine. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the furo[2,3-c]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-chlorofuro[2,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted furo[2,3-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-7-chlorofuro[2,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chlorofuro[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-7-chlorofuro[2,3-c]pyridine: Known for its unique halogenation pattern.
3-Bromo-7-chlorofuro[2,3-c]pyridine: Another halogenated derivative with different substitution positions.
7-Chlorofuro[2,3-c]pyridine: Lacks the bromine atom, offering different reactivity and applications.
Uniqueness
This compound stands out due to its specific bromine and chlorine substitution, which imparts unique chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1783958-51-9 |
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Molecular Formula |
C7H3BrClNO |
Molecular Weight |
232.46 g/mol |
IUPAC Name |
2-bromo-7-chlorofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H3BrClNO/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H |
InChI Key |
CWKAWPWZYCDLCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=C(O2)Br)Cl |
Origin of Product |
United States |
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